molecular formula C10H4 B14407915 1,2,5,6-Tetradehydronaphthalene CAS No. 85337-39-9

1,2,5,6-Tetradehydronaphthalene

Cat. No.: B14407915
CAS No.: 85337-39-9
M. Wt: 124.14 g/mol
InChI Key: LOLIYYIYPBJJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5,6-Tetradehydronaphthalene is an organic compound with a unique structure characterized by the presence of four double bonds within a naphthalene framework

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5,6-Tetradehydronaphthalene can be synthesized through several methods. One common approach involves the dehydrogenation of tetrahydronaphthalene using catalysts such as palladium on carbon (Pd/C) under high-temperature conditions. Another method includes the cyclization of appropriate precursors under acidic conditions, followed by dehydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale dehydrogenation processes. These processes often utilize continuous flow reactors to ensure efficient heat transfer and reaction control. Catalysts such as platinum or palladium are commonly employed to facilitate the dehydrogenation reaction.

Chemical Reactions Analysis

Types of Reactions: 1,2,5,6-Tetradehydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form naphthoquinones.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst can convert this compound back to tetrahydronaphthalene.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Tetrahydronaphthalene.

    Substitution: Halogenated naphthalenes.

Scientific Research Applications

1,2,5,6-Tetradehydronaphthalene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical research.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1,2,5,6-Tetradehydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its ability to undergo oxidation and reduction reactions makes it a valuable tool in studying redox biology.

Comparison with Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.

    Tetrahydronaphthalene: A fully hydrogenated derivative of naphthalene.

    1,2,3,4-Tetrahydronaphthalene: Another partially hydrogenated naphthalene derivative.

Uniqueness: 1,2,5,6-Tetradehydronaphthalene is unique due to its specific arrangement of double bonds, which imparts distinct chemical reactivity and properties compared to other naphthalene derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

85337-39-9

Molecular Formula

C10H4

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C10H4/c1-2-6-10-8-4-3-7-9(10)5-1/h1,4-5,8H

InChI Key

LOLIYYIYPBJJIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C=C=CC=C2C#C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.